11β-HSD1 Inhibitory Activity: Azepane-4-ol Sulfonamide Derivative vs. Unsubstituted Azepane
While Azepan-4-ol itself serves as the core scaffold, quantitative comparative data for a key sulfonamide derivative demonstrates the dramatic impact of the 4-hydroxy substitution pattern. Compound 30 (bearing an azepane-4-ol core) achieves an 11β-HSD1 IC50 of 3.0 nM, whereas unsubstituted azepane analogs typically show IC50 values >1000 nM [1]. This >300-fold potency improvement is directly attributable to the 4-hydroxy moiety's interaction with the enzyme active site.
| Evidence Dimension | 11β-HSD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3.0 nM (for compound 30, an azepane-4-ol sulfonamide derivative) |
| Comparator Or Baseline | Unsubstituted azepane analogs (reported IC50 > 1,000 nM in the same series) |
| Quantified Difference | >300-fold increase in potency |
| Conditions | Scintillation proximity assay using human 11β-HSD1 expressed in Sf9 cells |
Why This Matters
Validates the 4-hydroxy substitution as a pharmacophore hotspot, guiding procurement for medicinal chemistry campaigns targeting 11β-HSD1.
- [1] Neelamkavil, S. F., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563–4565. View Source
